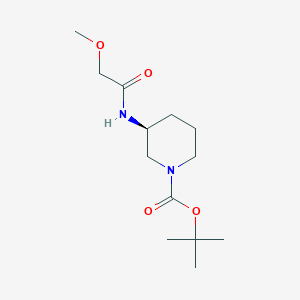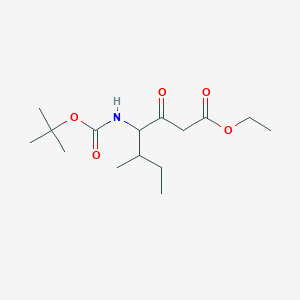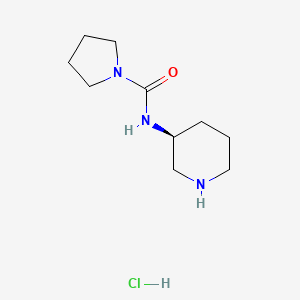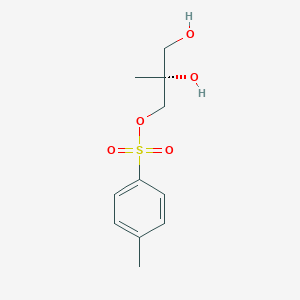
2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride
Übersicht
Beschreibung
“2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride” is a chemical compound with the CAS number 1353951-47-9 . It belongs to the class of organic compounds known as aliphatic heterocycles .
Molecular Structure Analysis
The molecular formula of “2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride” is C12H19ClN2O2S . It has a molecular weight of 290.81 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride” include a molecular weight of 290.81 . It should be stored in an inert atmosphere at room temperature .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including 2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride, are of significant importance in drug design due to their presence in a wide range of therapeutic drugs. These compounds exhibit various pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory. Minor modifications in the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. The versatility of piperazine-based molecules is evident from the breadth of therapeutic investigations, ranging from CNS agents to anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of piperazine as a building block in drug discovery is highlighted by its potential to impact pharmacokinetic and pharmacodynamic factors through the modification of substituents on the piperazine ring (Rathi et al., 2016).
Piperazine in Antimycobacterial Compounds
Piperazine, as a core element, is a key component in the development of antimycobacterial compounds, particularly against Mycobacterium tuberculosis (MTB). Recent studies have reported several potent molecules with piperazine as an essential subunit, displaying significant activity against not only MTB but also multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review covering the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules provides crucial insights for medicinal chemists. It underscores the importance of piperazine in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine as a Key Substructure for Antidepressants
The presence of a piperazine substructure is a common feature in most marketed antidepressants. Piperazine plays a significant role in the pharmacokinetics and specific binding conformations of these agents. This underlines the importance of piperazine in the development and design of novel antidepressants. The review provides an analysis of current developments in the synthesis of piperazine-based antidepressants, along with SAR studies. It also discusses the piperazine-based therapeutic agents undergoing early or late-phase human testing for depression (Kumar et al., 2021).
Piperazine in the Synthesis of Novel Antimicrobial Agents
In the context of increased resistance in pathogenic organisms, there is a pressing need to develop novel classes of drugs. Piperazine derivatives have demonstrated diverse biological activities including antibacterial, antifungal, antitubercular, anticancer, antiviral, and antioxidant activities. This review summarizes the recent advances of piperazine derivatives displaying antimicrobial activity and provides significant information that may assist in the drug design and development of potent antimicrobial agents (Patel et al., 2022).
Safety and Hazards
The safety information available for “2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride” indicates that it has a signal word of “Warning” and carries the hazard statements H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .
Eigenschaften
IUPAC Name |
2-methyl-1-(3-methylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-4-3-5-12(8-10)17(15,16)14-7-6-13-9-11(14)2;/h3-5,8,11,13H,6-7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTFTRQHBAPAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC(=C2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353951-47-9 | |
| Record name | Piperazine, 2-methyl-1-[(3-methylphenyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353951-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)

![tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate](/img/structure/B3027558.png)
![tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B3027560.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B3027563.png)

![2,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3027565.png)
![2,7-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3027566.png)
![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B3027567.png)




![[(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B3027576.png)